N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide

Description

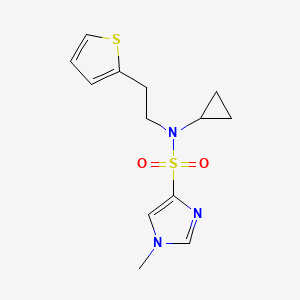

N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a substituted imidazole core. Its structure includes a cyclopropyl group attached to the sulfonamide nitrogen, a methyl group at the 1-position of the imidazole ring, and a 2-(thiophen-2-yl)ethyl substituent on the adjacent nitrogen. This compound’s design combines hydrophobic (cyclopropyl, thiophene) and polar (sulfonamide) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-cyclopropyl-1-methyl-N-(2-thiophen-2-ylethyl)imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S2/c1-15-9-13(14-10-15)20(17,18)16(11-4-5-11)7-6-12-3-2-8-19-12/h2-3,8-11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQHGMYDYBMCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core imidazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Thiophene-Containing Derivatives

- Target Compound vs. Rotigotine Hydrochloride : Both feature a 2-(thiophen-2-yl)ethyl group, but Rotigotine’s tetrahydronaphthalene amine oxide core targets dopamine receptors, whereas the sulfonamide in the target compound may enhance solubility or alter receptor selectivity .

- Benzothiophene Acrylonitriles : These derivatives () share a thiophene ring but lack the imidazole-sulfonamide scaffold. Their anticancer activity (GI₅₀ <10 nM) suggests that the thiophene moiety contributes to cytotoxicity, possibly through tubulin binding. The target compound’s imidazole sulfonamide core may redirect activity toward kinase inhibition or protease modulation .

Sulfonamide-Based Analogs

- Compound : Shares a cyclopropyl-sulfonamide motif but includes phenyl and benzenesulfonyl groups. The absence of thiophene may reduce interactions with hydrophobic targets, while bulky substituents could limit bioavailability compared to the target compound .

- The hydroxyl group may improve solubility but reduce blood-brain barrier penetration relative to the target’s cyclopropyl group .

Pharmacological Implications

- Metabolic Stability : The cyclopropyl group in the target compound may enhance metabolic stability compared to larger alkyl chains (e.g., isopropyl in ) by resisting oxidative degradation .

- Receptor Specificity : The sulfonamide group’s electronegativity could promote hydrogen bonding with target proteins, contrasting with Rotigotine’s amine oxide, which relies on ionic interactions .

- Anticancer Potential: While benzothiophene acrylonitriles exhibit nanomolar cytotoxicity, the target compound’s imidazole core might engage different pathways (e.g., carbonic anhydrase inhibition) depending on substitution patterns .

Biological Activity

N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 311.42 g/mol. Its structure features an imidazole ring, which is known for its role in various biological processes.

Research indicates that compounds containing imidazole moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation .

- Antimicrobial Activity : The compound has demonstrated potential against bacterial strains, suggesting its utility as an antimicrobial agent .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a study evaluating its cytotoxic effects on various cancer cell lines, the compound showed varying degrees of activity, particularly against colorectal cancer cells (HT-29). The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 5.6 |

| HeLa | 12.3 |

| MCF-7 | 7.8 |

Case Studies

- Antibacterial Study : A study conducted by Jain et al. evaluated the antibacterial properties of imidazole derivatives, including our compound, against multiple bacterial strains using the cylinder well diffusion method. The results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics .

- Cytotoxicity Assessment : In another investigation focusing on the cytotoxic effects against cancer cell lines, this compound was tested alongside other imidazole derivatives. The findings suggested that it possessed moderate to high cytotoxicity against selected tumor cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.